tert-Butyl (rel-3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate
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Overview
Description
Trans-tert-butyl (3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate is a complex organic compound with a unique structure that includes a cyclobutyl ring, an oxazolidinone moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-butyl (3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trans-tert-butyl (3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxazolidinone moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate or oxazolidinone groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the cyclobutyl ring, while reduction can lead to modified oxazolidinone moieties .
Scientific Research Applications
Trans-tert-butyl (3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-tert-butyl (3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the cyclobutyl and oxazolidinone moieties.
tert-Butyl (3-oxocyclobutyl)carbamate: Similar in structure but without the oxazolidinone group.
(5-Oxooxazolidin-4-yl)acetic acid derivatives: Compounds with similar oxazolidinone moieties but different overall structures.
Uniqueness
Trans-tert-butyl (3-(2-oxooxazolidin-5-yl)cyclobutyl)carbamate is unique due to its combination of a cyclobutyl ring, an oxazolidinone moiety, and a tert-butyl carbamate group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H20N2O4 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-oxo-1,3-oxazolidin-5-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-8-4-7(5-8)9-6-13-10(15)17-9/h7-9H,4-6H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
ZQOMGLLBWCVMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C2CNC(=O)O2 |
Origin of Product |
United States |
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